Iridium tetrachloride

描述

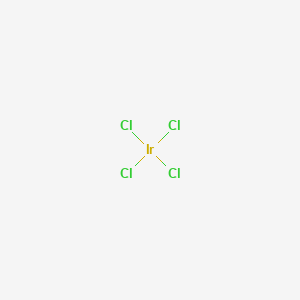

Iridium tetrachloride (IrCl₄) is a transition metal halide with the molecular formula IrCl₄ and a molecular weight of 334.03 g/mol. It exists as a hygroscopic, black crystalline solid and is typically synthesized via direct chlorination of iridium metal or through hydrothermal methods . The compound is notable for its +4 oxidation state, distinguishing it from other iridium chlorides like IrCl₃ (iridium trichloride) . Industrially, IrCl₄ serves as a precursor in catalysis, materials science, and electrochemical processes. For example, it is used in molten salt electrolysis to produce tellurium-coated iridium substrates for p-block element applications and as a catalyst in stereoselective reduction reactions, such as the synthesis of cis-4-tert-butylcyclohexanol .

IrCl₄ exhibits moderate solubility in polar solvents like hydrochloric acid, enabling its use in aqueous synthesis routes .

作用机制

Target of Action

Iridium tetrachloride is an inorganic compound that has been used to prepare catalysts, such as the Henbest Catalyst for transfer hydrogenation of cyclohexanones . It has also been studied for its potential use as an anticancer agent . The primary targets of this compound are therefore the molecules involved in these processes.

Mode of Action

It is known that iridium-based compounds have unique chemical properties and resemble platinum compounds . This suggests that this compound may interact with its targets in a similar way to platinum-based drugs, which typically form covalent bonds with DNA, causing DNA damage and triggering cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in DNA repair and apoptosis, given the proposed similarity in action to platinum-based drugs . .

Pharmacokinetics

It is known to be a water-soluble dark brown amorphous solid , which suggests that it may have good bioavailability

Result of Action

The result of this compound’s action is likely to be cell death, given its potential use as an anticancer agent . This is typically achieved through the induction of DNA damage, which triggers apoptosis, or programmed cell death .

生化分析

. . .

Cellular Effects

Iridium-based compounds have shown potential as anticancer agents, suggesting they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Iridium tetrachloride is not well-defined. Iridium-based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

Iridium tetrachloride (IrCl₄), an inorganic compound with the formula , has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is a water-soluble dark brown amorphous solid. Its chemical structure allows it to interact with biological molecules, similar to platinum-based drugs. The proposed mechanisms of action include:

- DNA Interaction : Iridium complexes have shown a propensity to intercalate with DNA, affecting its structural integrity and function. This interaction can lead to apoptosis in cancer cells .

- Cell Signaling Pathways : Iridium compounds may influence various signaling pathways involved in cell proliferation and apoptosis, potentially leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that iridium complexes can induce ROS production, which is associated with oxidative stress and subsequent apoptotic pathways .

Cellular Effects

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| CT26 (Mouse Colon) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 6.8 | ROS generation and DNA intercalation |

| MCF7 (Breast) | 4.5 | G2/M phase arrest and caspase activation |

| PANC-1 (Pancreatic) | 7.0 | Disruption of mitochondrial function |

| DU-145 (Prostate) | 5.9 | Apoptotic pathway activation |

These findings suggest that this compound may be more effective than traditional chemotherapeutics like cisplatin, as indicated by lower IC₅₀ values and higher therapeutic indices .

Case Studies

- Study on DNA Binding : A study investigated the interaction between iridium(III) complexes and DNA using fluorescence spectroscopy and gel electrophoresis. The results indicated that these complexes could effectively bind to DNA, leading to significant structural changes that promote cytotoxicity in cancer cells .

- Antioxidant and Antibacterial Activities : Another study evaluated the antioxidant capacity and antibacterial activity of iridium complexes. The results showed that these compounds possess potent radical scavenging abilities and can inhibit bacterial growth, suggesting their potential use in treating infections alongside cancer therapy .

- Comparative Analysis with Cisplatin : A comparative study highlighted that iridium-based drugs could induce apoptosis through mechanisms similar to those of cisplatin but with enhanced efficacy in certain cancer types. This study emphasized the need for further exploration into the molecular pathways affected by iridium compounds .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, it is known to be water-soluble, which may facilitate its absorption and distribution within biological systems. The compound's affinity for biomolecules suggests a potential for targeted drug delivery systems.

Safety Profile

While this compound shows promise as an anticancer agent, its safety profile must be considered:

科学研究应用

Catalytic Applications

Iridium tetrachloride is widely recognized for its catalytic properties, particularly in organic synthesis and electrochemical processes. Its role as a catalyst is pivotal in several reactions:

- Hydrogenation Reactions : IrCl₄ serves as an effective catalyst for the hydrogenation of various organic compounds, enhancing reaction rates and selectivity.

- Water Splitting : It is utilized in the oxygen evolution reaction (OER), which is crucial for water electrolysis aimed at hydrogen production. Iridium-based catalysts significantly improve the efficiency of this process .

Table 1: Catalytic Reactions Involving this compound

| Reaction Type | Application | Catalyst Role |

|---|---|---|

| Hydrogenation | Reduction of ketones and aldehydes | Enhances reaction rate |

| Oxygen Evolution Reaction (OER) | Water splitting for hydrogen production | Increases efficiency |

| Organic Synthesis | Stereoselective reductions | Provides selectivity |

Materials Science

This compound is also pivotal in the synthesis of advanced materials:

- Nanoparticle Synthesis : It acts as a precursor for iridium oxide nanoparticles, which are used in various catalytic applications due to their high surface area and stability .

- Electrode Fabrication : The compound is employed to create iridium-decorated electrodes for energy storage systems such as vanadium redox flow batteries (VRFBs), enhancing their electrochemical performance .

Table 2: Material Applications of this compound

| Material Type | Application | Properties |

|---|---|---|

| Iridium Oxide Nanoparticles | Catalysts for hydrogenation | High catalytic activity |

| Graphene Electrodes | Energy storage in VRFBs | Improved stability and performance |

Biomedical Applications

Iridium compounds have shown promise in biomedical fields:

- Anticancer Activity : Similar to platinum-based drugs, iridium complexes exhibit potential anticancer properties by interacting with DNA and disrupting cellular processes .

- Immunological Studies : Research indicates that iridium exposure can influence immune responses, suggesting potential applications in immunotherapy .

Table 3: Biomedical Applications of Iridium Compounds

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Anticancer Agent | DNA interaction | Targeted cancer therapy |

| Immunomodulation | Alters cytokine production | Enhances immune response |

Case Studies

-

Catalytic Efficiency in Hydrogen Production :

A study demonstrated that this compound significantly improved the efficiency of water splitting reactions, achieving higher hydrogen yields compared to traditional catalysts. The use of IrCl₄ facilitated lower energy requirements for the OER process, showcasing its potential in renewable energy applications. -

Development of Iridium Nanoparticles :

Research on the synthesis of iridium oxide nanoparticles from this compound highlighted their effectiveness as catalysts in various organic transformations. The controlled synthesis allowed for tuning the size and morphology of nanoparticles, optimizing their catalytic performance for specific reactions.

常见问题

Basic Research Questions

Q. What are the reliable methods for synthesizing iridium tetrachloride in a laboratory setting?

this compound is typically synthesized via chlorination of iridium metal or reduction of iridium oxides in hydrochloric acid. For controlled purity, hydrothermal methods using precursors like iridium trichloride hydrate and titanium tetrachloride are documented, with pH adjustments (e.g., HCl to pH 1) and autoclave conditions (210°C, 8 hours) ensuring homogeneity . Alternative routes involve redox reactions with agents like KNO₂ or hydroxylamine, though these may yield mixed oxidation states requiring careful purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopy : Inductively coupled plasma atomic emission spectrometry (ICP-AES) with multivariate spectral fitting (MSF) is recommended for detecting impurities (e.g., Pt, Pd, Fe) at trace levels (<1 ppm) in IrCl₄ solutions .

- XRD/TEM : X-ray diffraction and transmission electron microscopy validate crystallinity and nanostructure, particularly when synthesizing mixed oxides (e.g., Ti₁₋ₓIrₓO₂) .

- Redox Titration : Quantify Ir³⁺/Ir⁴⁺ ratios using ferrous sulfate or stannous chloride as reducing agents, with endpoint detection via potentiometry .

Q. What are the key challenges in handling this compound due to its reactivity?

IrCl₄ is hygroscopic and prone to hydrolysis, requiring anhydrous conditions during storage. Its reduction to Ir³⁺ species under acidic or reducing environments necessitates inert atmospheres (e.g., N₂ gloveboxes) for kinetic studies. Contradictions in reported catalytic activities often stem from undocumented oxygen/moisture exposure during experiments .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its catalytic performance in oxygen evolution reactions (OER)?

IrCl₄-derived catalysts (e.g., amorphous IrOₓ) exhibit higher OER activity than crystalline IrO₂ due to ligand vacancy sites and flexible Ir-O coordination. Advanced XANES/EXAFS analyses reveal that Cl⁻ ligands in IrCl₄ precursors modulate Ir oxidation states during thermal decomposition, impacting conductivity and durability .

Q. How do computational models (e.g., DFT) contribute to understanding this compound’s reaction pathways?

Density functional theory (DFT) simulations predict adsorption energies of intermediates (e.g., *OOH) on IrCl₄ surfaces, explaining experimental overpotential variations. Key parameters include d-band center positions and charge transfer barriers, which are validated via in-situ Raman spectroscopy .

Q. What experimental strategies optimize this compound’s stability under harsh electrochemical conditions?

- Support Engineering : Embedding IrCl₄ in TiO₂ or carbon matrices mitigates agglomeration and Ir dissolution. Hydrothermal synthesis with TiCl₄ ensures atomic dispersion, as confirmed by HAADF-STEM .

- Potential Cycling : Pre-cycling IrCl₄ electrodes in 0.5 M H₂SO₄ at 1.4–1.6 V vs. RHE stabilizes surface oxides, reducing irreversible capacity loss .

Q. What strategies resolve contradictions in reported catalytic activities of this compound-based materials?

- Controlled Synthesis : Standardize precursor ratios (e.g., Ir:Ti = 0.1–0.3) and thermal treatment protocols to minimize batch variability .

- Operando Characterization : Use synchrotron-based techniques to track dynamic structural changes during catalysis, addressing discrepancies between ex-situ and in-situ data .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple effects of impurities, crystallinity, and surface area on performance metrics .

Q. Guidelines for Reporting

- Experimental Replication : Follow Beilstein Journal protocols for documenting synthesis steps, including precursor concentrations, pH adjustments, and equipment specifications .

- Data Contradictions : Use IMRAD structure to contrast findings with prior studies, explicitly addressing variables like atmosphere, impurities, or measurement techniques .

- Ethical Compliance : Disclose funding sources and conflicts of interest, adhering to EPA guidelines for chemical safety assessments .

相似化合物的比较

The following analysis compares IrCl₄ with structurally analogous transition metal tetrachlorides, focusing on physicochemical properties, applications, and research findings.

Iridium Tetrachloride (IrCl₄) vs. Titanium Tetrachloride (TiCl₄)

Research Insights :

- TiCl₄ is critical in synthesizing Ir-doped TiO₂ photocatalysts via hydrothermal methods, where IrCl₄ acts as a dopant precursor .

- TiCl₄ purity analysis via ICP-OES reveals ppm-level impurities (e.g., metal halides), whereas IrCl₄’s impurity profile remains less documented .

This compound (IrCl₄) vs. Hafnium Tetrachloride (HfCl₄)

Research Insights :

- HfCl₄ dominates industrial markets for refractory materials, while IrCl₄ remains specialized in high-performance coatings and redox catalysis .

This compound (IrCl₄) vs. Carbon Tetrachloride (CCl₄)

| Property | IrCl₄ | CCl₄ |

|---|---|---|

| Bonding Type | Ionic-covalent | Covalent |

| Reactivity | Hydrolysis-resistant | Decomposes unimolecularly |

| Applications | Catalysis, electrochemistry | Solvent, ozone decomposition studies |

Research Insights :

- CCl₄’s unimolecular decomposition contrasts with IrCl₄’s stability under electrochemical conditions, highlighting divergent reactivities .

Research Findings and Trends

Catalytic Efficiency: IrCl₄ outperforms Rh and Pt catalysts in stereoselective reductions, achieving >95% yield in cyclohexanol synthesis .

Electrochemical Coatings : IrCl₄-based molten salt processes produce uniform tellurium coatings on iridium, avoiding intermetallic formation .

Doping Applications : IrCl₄-doped TiO₂ exhibits enhanced photocatalytic activity under UV-vis light, attributed to iridium’s electron-rich d-orbitals .

准备方法

Electrolytic Dissolution of Iridium Metal in Hydrochloric Acid

The direct electrolysis of iridium metal in hydrochloric acid (HCl) offers a scalable route to chloroiridic intermediates, which can be processed into IrCl₄. In a patented method, iridium powder is dissolved in concentrated HCl (8–12 mol/L) within a U-shaped electrolytic cell equipped with non-metallic electrodes . Alternating current (5–80 V, 2–50 A) is applied at 100–115°C, facilitating the oxidation of metallic iridium to chloroiridic acid (H₂IrCl₆). Key parameters include:

| Parameter | Range |

|---|---|

| HCl concentration | 8–12 mol/L |

| Temperature | 100–115°C |

| Voltage | 5–80 V |

| Current | 2–50 A |

| Reaction time | 3–15 hours |

The resulting H₂IrCl₆ solution is filtered to remove unreacted iridium, concentrated via distillation, and crystallized at 90–125°C to yield hydrated iridium chlorides . While this method primarily produces IrCl₃·3H₂O, introducing oxidative agents (e.g., Cl₂ gas) during electrolysis could promote Ir(IV) formation.

Chlorination of Iridium Metal with Gaseous Chlorine

High-temperature chlorination of iridium metal remains a classical approach for synthesizing anhydrous IrCl₄. Metallic iridium reacts with chlorine gas (Cl₂) at 600–800°C in a sealed quartz tube, forming volatile IrCl₄ vapor that condenses as a crystalline solid . The reaction proceeds as:

2 \text{(g)} \xrightarrow{\Delta} \text{IrCl}4 \text{(s)}

Critical factors include:

-

Purity of Cl₂ : Moisture or oxygen contaminants yield oxychlorides.

-

Temperature gradient : Rapid cooling minimizes decomposition to IrCl₃.

-

Reactor material : Quartz or tantalum resists corrosion at high temperatures .

This method produces anhydrous IrCl₄ but requires specialized equipment and yields are sensitive to stoichiometric control.

Acidic Dehydration of Hexachloroiridic Acid Hydrates

Hexachloroiridic acid (H₂IrCl₆·6H₂O) serves as a versatile precursor for IrCl₄ synthesis. Controlled thermal decomposition of H₂IrCl₆ at 150–200°C under reduced pressure eliminates water and HCl, yielding IrCl₄ :

2\text{IrCl}6·6\text{H}2\text{O} \xrightarrow{\Delta} \text{IrCl}4 + 2\text{HCl} + 6\text{H}_2\text{O}

Optimization conditions :

-

Heating rate : 5°C/min to prevent sudden HCl release.

-

Atmosphere : Dry N₂ flow to inhibit rehydration.

-

Post-treatment : Annealing at 120°C ensures residual HCl removal .

This route benefits from commercial availability of H₂IrCl₆ but necessitates precise temperature control to avoid over-decomposition into IrO₂.

Redox Reactions Involving Iridium(III) Precursors

Oxidation of IrCl₃ provides an alternative pathway to IrCl₄. Treating IrCl₃ with chlorine gas in aqueous HCl at 80–90°C achieves near-quantitative conversion :

3 + \frac{1}{2}\text{Cl}2 \rightarrow \text{IrCl}_4

Reaction metrics :

| Parameter | Value |

|---|---|

| HCl concentration | 6 mol/L |

| Cl₂ pressure | 1–2 atm |

| Duration | 4–6 hours |

The product is isolated via evaporation and recrystallized from concentrated HCl. This method is advantageous for laboratories with access to IrCl₃ but requires handling hazardous Cl₂ gas.

Solvothermal Synthesis Using Dimethyl Sulfoxide (DMSO)

Recent advances utilize DMSO as both solvent and ligand to stabilize Ir(IV) complexes. Reacting H₂IrCl₆·6H₂O with DMSO in acetone yields [H(dmso)₂][IrCl₅(dmso-κO)], which upon acidic hydrolysis releases IrCl₄ :

2\text{O} \rightarrow \text{IrCl}4 + \text{DMSO byproducts}

Key considerations :

-

Solvent purity : Anhydrous acetone prevents side reactions.

-

Stoichiometry : Excess DMSO drives complex formation.

This method highlights the role of coordination chemistry in accessing metastable Ir(IV) species but involves multi-step purification.

Comparative Analysis of Methods

属性

IUPAC Name |

tetrachloroiridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALMYRPSSNRCFD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IrCl4, Cl4Ir | |

| Record name | Iridium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iridium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893602 | |

| Record name | Iridium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-black solid; Soluble in water; [Hawley] | |

| Record name | Iridium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water, alcohol, and dilute hydrochloric acid., Insoluble in water, acids, alkalies. /Iridium trichloride alpha-form/ | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish-black mass | |

CAS No. |

10025-97-5 | |

| Record name | Iridium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridium chloride (IrCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCG7KVC21I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。